2,5-Bis(trifluoromethyl)-DL-phenylalanine
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Overview
Description
2,5-Bis(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two trifluoromethyl groups attached to the phenyl ring. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence the compound’s reactivity, stability, and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)-DL-phenylalanine typically involves the introduction of trifluoromethyl groups onto a phenylalanine precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Bis(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of trifluoromethyl groups.
Medicine: Investigated for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-DL-phenylalanine involves its interaction with biological molecules, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity to its molecular targets by increasing hydrophobic interactions and altering the electronic environment of the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)phenylacetic acid
- 2,5-Bis(trifluoromethyl)benzyl alcohol
- 2,5-Bis(trifluoromethyl)thiophene
Uniqueness
2,5-Bis(trifluoromethyl)-DL-phenylalanine is unique due to its amino acid structure combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWZMUJYBVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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